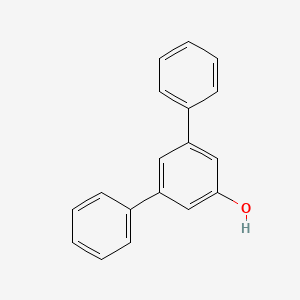

3,5-Diphénylphénol

Vue d'ensemble

Description

3,5-Diphenylphenol is a chemical compound with the molecular formula C18H14O . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 3,5-Diphenylphenol involves the reaction of 3,5-dibromophenol with phenylboronic acid . The reaction is carried out in the presence of [1,1’-bis (diphenylphosphino)ferrocene]dichloropalladium (II) and potassium carbonate in 1,4-dioxane and lithium hydroxide monohydrate .Molecular Structure Analysis

The molecular structure of 3,5-Diphenylphenol consists of 18 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The InChI Key is CSYMXGSXCONTDD-UHFFFAOYSA-N .Chemical Reactions Analysis

Phenols, including 3,5-Diphenylphenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Applications De Recherche Scientifique

3,5-Diphénylphénol : Analyse exhaustive des applications de la recherche scientifique

Recherche médicale : Le this compound a été étudié pour son rôle potentiel dans le développement de médicaments, en particulier dans le traitement des infections bactériennes et fongiques. Des essais cliniques ont montré des résultats prometteurs, mais des recherches supplémentaires sont nécessaires pour déterminer son innocuité et son efficacité.

Synthèse chimique : Ce composé a été utilisé dans la synthèse de nouveaux phénols stériquement encombrés contenant du phosphore, qui sont précieux dans divers procédés chimiques .

Safety and Hazards

Mécanisme D'action

Target of Action

The identification of a compound’s primary targets often requires a combination of experimental studies and computational modeling .

Mode of Action

It is known that many phenolic compounds interact with biological systems through hydrogen bonding, polar interactions, and hydrophobic effects . These interactions can lead to changes in the function of target proteins or other biomolecules, potentially altering cellular processes .

Biochemical Pathways

For example, some phenolic compounds are involved in the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight, polarity, and solubility, can provide some insight into its likely adme properties . These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

It is known that phenolic compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and modes of action . These effects can include changes in protein function, alterations in cellular signaling pathways, and effects on cell growth and survival.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Diphenylphenol. These factors can include the pH and temperature of the environment, the presence of other molecules that can interact with 3,5-Diphenylphenol, and the specific characteristics of the biological system in which the compound is acting .

Propriétés

IUPAC Name |

3,5-diphenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYMXGSXCONTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393593 | |

| Record name | 3,5-diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28023-86-1 | |

| Record name | 3,5-diphenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

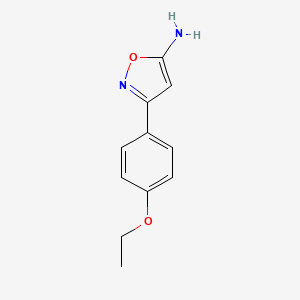

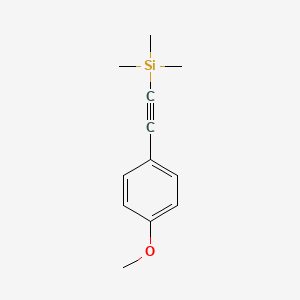

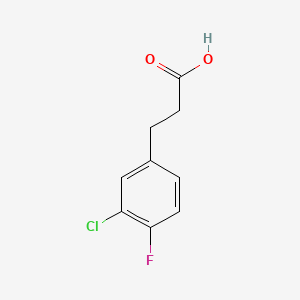

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 3,5-diphenylphenol contribute to the solvatochromic properties of the pyridinium betaine?

A: While the provided abstracts don't explicitly detail the synthesis of the pyridinium betaine, we can infer that 3,5-diphenylphenol likely acts as a phenolic precursor. [, ] In the final betaine structure, the 3,5-diphenylphenol moiety would be directly linked to the positively charged nitrogen of the pyridinium ring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1364378.png)

![2-({4-[4-({[2-Carboxycyclohexyl]carbonyl}amino)phenoxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364397.png)

![4-Oxo-4-[2-(phenylcarbamoyl)hydrazinyl]butanoic acid](/img/structure/B1364418.png)

![3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate](/img/structure/B1364421.png)